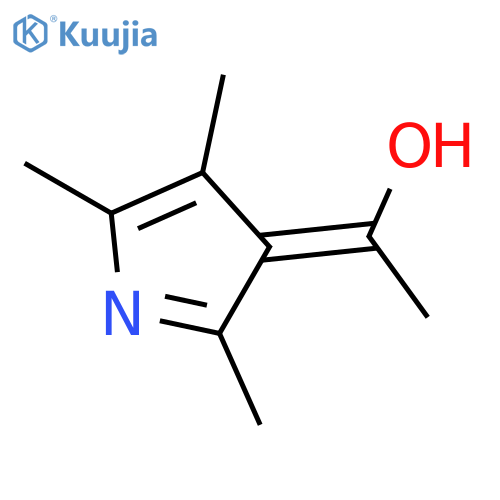Cas no 792847-60-0 (1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol)

792847-60-0 structure
商品名:1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol
CAS番号:792847-60-0
MF:C9H13NO
メガワット:151.205622434616
CID:555982
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- Ethanol,1-(2,4,5-trimethyl-3H-pyrrol-3-ylidene)-
- Ethanol, 1-(2,4,5-trimethyl-3H-pyrrol-3-ylidene)- (9CI)
- 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol
-
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B536670-100mg |
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |
792847-60-0 | 100mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B536670-10mg |
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |
792847-60-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536670-50mg |
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |
792847-60-0 | 50mg |
$ 160.00 | 2022-06-07 |
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
792847-60-0 (1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
